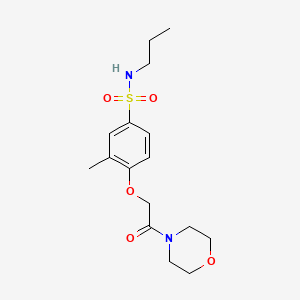![molecular formula C23H25N3O7 B5433046 N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5433046.png)
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine, also known as Boc-L-3-NO2-Phe-Acr-OH, is a synthetic amino acid derivative that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential applications in drug development and as a tool in biochemical research. In
Mécanisme D'action
The mechanism of action of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH involves binding to the target protein through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The binding of the compound to the protein can result in conformational changes, which can affect the activity of the protein. The compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, by binding to their active sites.
Biochemical and Physiological Effects:
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, which can have downstream effects on cellular processes. It has also been shown to modulate the activity of various receptors, which can affect signaling pathways in cells. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH in lab experiments is its high affinity and specificity for target proteins. The compound can be used to study protein-ligand interactions with high accuracy and precision. However, one of the limitations of using the compound is its relatively high cost and the complexity of its synthesis. Additionally, the compound may not be suitable for studying certain proteins or cellular processes, as it may interfere with their normal function.
Orientations Futures
There are several future directions for the use of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. The compound may also be used to study the mechanism of action of various drugs, which can lead to the development of more effective therapies. Additionally, the compound may be used to study the structure and function of various proteins, which can lead to a better understanding of cellular processes.
Méthodes De Synthèse
The synthesis of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH involves a series of chemical reactions. The starting material is commercially available and can be obtained from various chemical suppliers. The synthesis process involves several steps, including protection of the amine group, coupling of the protected amino acid with the acryloyl chloride, and deprotection of the amine group. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH has been used extensively in scientific research as a tool for studying protein-ligand interactions. It has been shown to bind to various proteins, including enzymes and receptors, with high affinity and specificity. The compound has been used to identify and characterize binding sites on proteins, as well as to study the mechanism of action of various drugs.
Propriétés
IUPAC Name |
2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-3-4-12-33-19-10-8-17(9-11-19)21(27)25-20(22(28)24-15(2)23(29)30)14-16-6-5-7-18(13-16)26(31)32/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,28)(H,25,27)(H,29,30)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSVNHIPMYVKDY-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5432970.png)
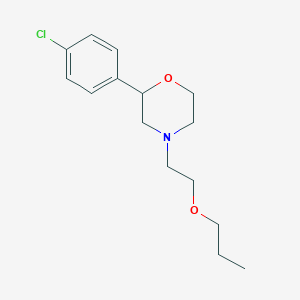
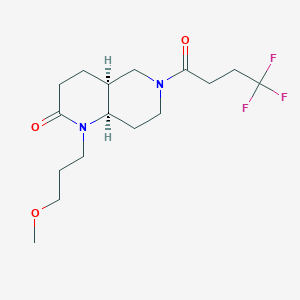
![2-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B5432998.png)
![N-cyclohexyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5433000.png)

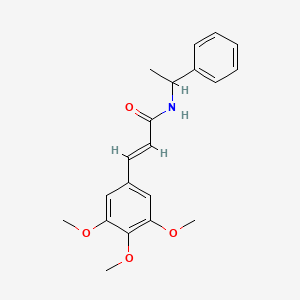
![4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyridinamine](/img/structure/B5433016.png)
![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)
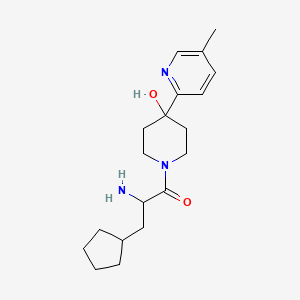

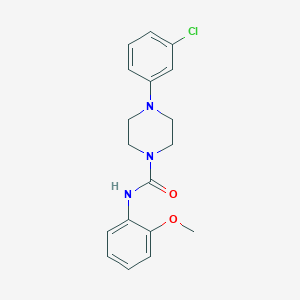
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5433068.png)
